L-Serine, L-lysyl-L-tyrosyl-

Descripción general

Descripción

L-Serine is a nonessential amino acid in eukaryotic cells, used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . It is an indispensable neurotrophic factor and a precursor for neurotransmitters .

Synthesis Analysis

L-serine is synthesized via the phosphorylated pathway in humans. This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . L-serine is primarily found in glial cells and is supplied to neurons for D-serine synthesis .Chemical Reactions Analysis

L-serine plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function .Physical And Chemical Properties Analysis

L-serine is an indispensable neurotrophic factor and a precursor for neurotransmitters . Its role in the formation of sphingolipids in the central nervous system is essential for neural differentiation and survival .Aplicaciones Científicas De Investigación

Molecular Structure Analysis : The molecular structure of L-lysyl-L-tyrosyl-L-serine acetate has been determined using X-ray diffraction, revealing a tripeptide in zwitterionic form. This research enhances the understanding of peptide structures and their interactions, contributing to broader molecular biology studies (Verdaguer, Fita, & Subirana, 1990).

Chemogenomic and Chemoproteomic Applications : Aryl fluorosulfates, engaging amino acids like tyrosine, lysine, and serine, show considerable promise for drug discovery and biomedical research, enabling innovative techniques in these fields (Jones, 2018).

Biotechnological Synthesis : The enzymatic preparation of L-tyrosine and 3,4-dihydroxyphenyl-L-alanine from L(D)-serine highlights a biotechnological approach to synthesizing these compounds, which is crucial for pharmaceutical applications (Enei, Matsui, Okumura, & Yamada, 1971).

Peptide Synthesis Research : The synthesis of peptides containing O-lysyl-tyrosine, -serine, and -threonine has been explored, which is significant in the development of novel peptides for various applications (Morley, 1966).

Biocatalyst in Industrial and Pharmaceutical Applications : L-tyrosine, derived from biomass feedstocks, has applications as a dietary supplement and precursor for various industrial and pharmaceutical products. The biotechnological production of L-tyrosine, including its synthesis from phenol and serine, is an environmentally friendly method compared to chemical production (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).

Enzymatic Studies for Biotechnological Purposes : Research on Lysobacter enzymogenes lysyl endoproteinase, a serine protease, provides insights into its specificity and potential biotechnological applications (Asztalos, Müller, Hölke, Sobek, & Rudolph, 2014).

Direcciones Futuras

L-serine has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The high significance of this review lies in its emphasis on the therapeutic potential of using L-serine as a general treatment for numerous CNS diseases and injuries . It is crucial to develop new effective neuroprotective drugs and approaches targeted to the heterogeneous nature of CNS injury and disease .

Propiedades

IUPAC Name |

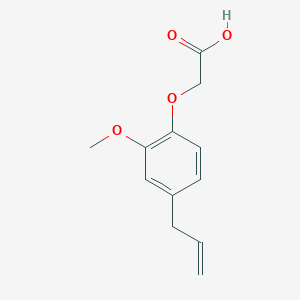

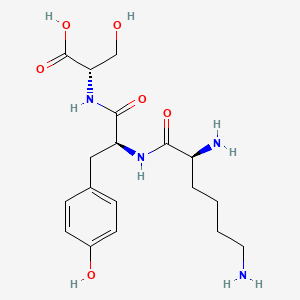

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O6/c19-8-2-1-3-13(20)16(25)21-14(9-11-4-6-12(24)7-5-11)17(26)22-15(10-23)18(27)28/h4-7,13-15,23-24H,1-3,8-10,19-20H2,(H,21,25)(H,22,26)(H,27,28)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLLZAQNOQCEG-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276322 | |

| Record name | L-Serine, L-lysyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Serine, L-lysyl-L-tyrosyl- | |

CAS RN |

72829-55-1 | |

| Record name | L-Serine, L-lysyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.